8-Bromo-2-methylquinazoline
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Overview
Description
8-Bromo-2-methylquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 8th position and a methyl group at the 2nd position of the quinazoline ring imparts unique chemical properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-methylquinazoline typically involves the bromination of 2-methylquinazoline. One common method is the reaction of 2-methylquinazoline with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2-methylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The quinazoline ring can be reduced to form dihydroquinazolines.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products:
- Substitution reactions yield derivatives like 8-amino-2-methylquinazoline.
- Oxidation reactions produce compounds like 8-bromo-2-formylquinazoline.
- Reduction reactions result in 8-bromo-2-methyl-1,2-dihydroquinazoline .
Scientific Research Applications
8-Bromo-2-methylquinazoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 8-Bromo-2-methylquinazoline involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
- 8-Bromoquinoline
- 2-Methylquinazoline
- 8-Bromo-2-chloroquinazoline
Comparison: 8-Bromo-2-methylquinazoline is unique due to the combined presence of a bromine atom and a methyl group, which enhances its reactivity and biological activity compared to its analogs. For example, 8-Bromoquinoline lacks the methyl group, making it less reactive in certain substitution reactions. Similarly, 2-Methylquinazoline does not have the bromine atom, reducing its potential for halogen-mediated transformations .
Properties
Molecular Formula |
C9H7BrN2 |
---|---|
Molecular Weight |
223.07 g/mol |
IUPAC Name |
8-bromo-2-methylquinazoline |
InChI |
InChI=1S/C9H7BrN2/c1-6-11-5-7-3-2-4-8(10)9(7)12-6/h2-5H,1H3 |
InChI Key |
LOYAHFIRNLEKDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2C=CC=C(C2=N1)Br |
Origin of Product |
United States |
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